molecular formula C13H10F3NO4 B060492 Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate CAS No. 175278-35-0

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

Cat. No. B060492
M. Wt: 301.22 g/mol
InChI Key: MVLDLMQMSHLPLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, often involves multi-step reactions starting from basic aromatic compounds or anilines. For example, the synthesis of similar compounds, like Ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, has been reported to achieve an overall yield of 85.7% through a series of reactions starting from 3,4-difluoroaniline (Cheng Chun, 2004). This process typically involves treatment with carbon disulfide, ethyl chloroformate, and various cyclization steps.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of fused benzene and pyridine rings, with additional functional groups such as hydroxy, methoxy, and carboxylate esters providing reactivity and specificity to the molecule. Advanced analytical techniques, such as NMR and X-ray crystallography, are employed to elucidate these structures in detail.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization, Friedel–Crafts reactions, and reactions with halogens. The functional groups present in these molecules, such as the hydroxy and carboxylate esters, play a critical role in their reactivity. For instance, reactions involving ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate with dibromo compounds have been explored to synthesize complex dimeric derivatives (J. Reisch, M. Iding, I. V. Bassewitz, 1993).

Scientific Research Applications

Synthesis and Reactivity

Synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate Derivatives Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate has been a focus in the synthesis of various derivatives for potential applications. For instance, the compound, along with its derivatives, was modified by altering the side-chain substituent or forming a new heterocyclic ring fused to the pyridine ring, enhancing its cytotoxic activity against different cancer cell lines. The modifications involved reactions with chloroacetyl chloride, acetyl chloride, urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate to yield a variety of condensation products (Regal, Shabana, & El‐Metwally, 2020).

Antibacterial Applications A study synthesized novel optically pure α-amino acid functionalized-7-trifluoromethyl substituted quinolone derivatives from Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate. These derivatives were screened for their antibacterial activity against both Gram-positive and Gram-negative bacterial strains, identifying specific compounds as promising due to their significant antibacterial properties (Lingaiah et al., 2012).

Optical and Material Applications

Optical Characterizations for Photodiode Applications The compound's potential in optical applications was explored by synthesizing a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate (3ABPQC). Thin films of ABPQC were prepared and characterized for their molecular, structural, and morphological properties. The findings revealed promising optical behavior with unique optical response representations, suggesting its utility in designing and manufacturing organic photodiodes (Elkanzi et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P271, and P280 .

properties

IUPAC Name

ethyl 4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO4/c1-2-20-12(19)8-6-17-10-7(11(8)18)4-3-5-9(10)21-13(14,15)16/h3-6H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLDLMQMSHLPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371905
Record name Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

CAS RN

175278-35-0
Record name Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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